molecular formula C21H20N4OS B2955668 N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170855-23-8

N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2955668
CAS No.: 1170855-23-8
M. Wt: 376.48
InChI Key: YLAVOUHFDLXAKM-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary widely depending on the specific compound. For example, some thiazole derivatives have been found to have anti-inflammatory properties .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Applications

  • Novel analogs, including compounds structurally similar to N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, have been synthesized and tested for their antibacterial activity. Some compounds have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Applications

  • Several studies have focused on the synthesis and characterization of compounds with a core structure similar to this compound, evaluating their anticancer activity. These compounds have been tested against various cancer cell lines, including breast cancer, cervical cancer, and hepatocarcinoma cells. Some derivatives have demonstrated significant anticancer activity, suggesting their potential for development into anticancer agents (Senthilkumar et al., 2021).

Future Directions

The future directions for research on thiazole derivatives could include the development of new compounds with improved pharmacological properties. This could involve the design and synthesis of new thiazole derivatives, as well as the investigation of their biological activities .

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-9-10-15(2)19-18(14)23-21(27-19)25(13-16-7-5-4-6-8-16)20(26)17-11-12-22-24(17)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAVOUHFDLXAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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